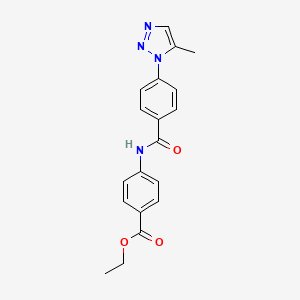

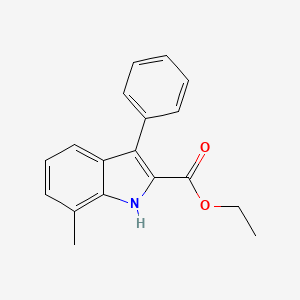

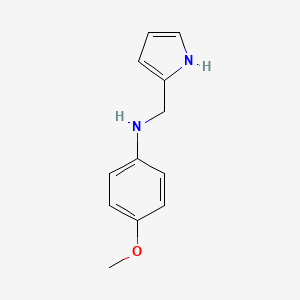

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular formula of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is C18H17NO2 . The structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .科研应用

Synthesis and Properties

Synthesis of Ethyl 1-Aryl-5-Methyl-4-[1-(Phenylhydrazinylidene)ethyl]-1H-Pyrazole-3-Carboxylates

- This research demonstrates the conversion of Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine, leading to ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, and then further conversion to other derivatives. It highlights a pathway for synthesizing complex compounds using ethyl indole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).

Mechanisms of Cyclisation of Indolo Oxime Ethers

- This study investigates the cyclization of a series of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, exploring the mechanism for forming ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. It sheds light on the chemical behavior and synthesis of complex indole-based structures (Clayton, Black, & Harper, 2008).

Biological Activities

Synthesis and Anti-Hepatitis B Virus Activities of Ethyl 5-Hydroxy-1H-Indole-3-Carboxylates

- This research focused on designing and synthesizing a series of ethyl 5-hydroxyindole-3-carboxylates and evaluating their anti-HBV activities. Among them, specific compounds displayed significant anti-HBV activity, showcasing the potential therapeutic applications of these derivatives (Zhao, Zhao, Chai, & Gong, 2006).

Synthesis and Antiviral Activity of Ethyl 1,2-Dimethyl-5-Hydroxy-1H-Indole-3-Carboxylates and Their Derivatives

- This study involves the synthesis of new ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including testing against influenza A and other viruses. It highlights the chemical versatility of ethyl indole derivatives in developing potential antiviral agents (Ivashchenko et al., 2014).

Chemical Transformations and Applications

Thiocyanation of Indoles

- The treatment of ethyl indole-2-carboxylate with thiocyanogen in acetic acid, producing 3-thiocyanatoindoles, is detailed in this research. It provides insights into the functionalization of indole derivatives for various chemical applications (Tamura, Kwon, Chun, & Ikeda, 1978).

Synthesis of 3-Pyrrol-3′-Yloxindoles with a Carbamate Function

- This paper discusses the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, highlighting the versatility of indole derivatives in forming complex organic structures (Velikorodov, Kuanchalieva, & Ionova, 2011).

未来方向

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, chemical reactivity, mechanism of action, and safety profile of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate. This could lead to the development of new drugs and therapies.

性质

IUPAC Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(13-9-5-4-6-10-13)14-11-7-8-12(2)16(14)19-17/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVTEWLKANJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)

![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)